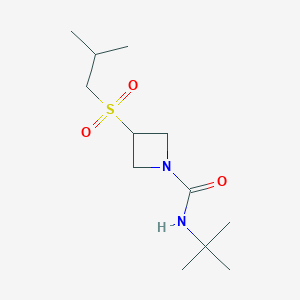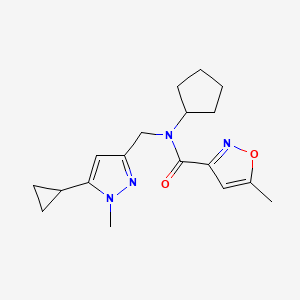![molecular formula C16H12N6OS B2415573 N-(2-metilbenzo[d]tiazol-5-il)-2-fenil-2H-tetrazol-5-carboxamida CAS No. 1396784-03-4](/img/structure/B2415573.png)
N-(2-metilbenzo[d]tiazol-5-il)-2-fenil-2H-tetrazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Aplicaciones Científicas De Investigación
N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . , and act as O-GlcNAcase (OGA) inhibitors.
Mode of Action
Some thiazole derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. For example, they have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in the inflammatory response . They have also been linked to the reduction of tau pathology in Alzheimer’s disease through the inhibition of O-GlcNAcase (OGA) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been found to have anti-inflammatory properties, with some compounds demonstrating inhibition of cox-1 and albumin denaturation . They have also been linked to the reduction of tau pathology in Alzheimer’s disease .
Action Environment
The solubility properties of thiazole derivatives could potentially influence their action in different environments .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have potent anti-inflammatory and antimicrobial activities .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have potent anti-inflammatory and antimicrobial activities .
Metabolic Pathways
Thiazole derivatives have been found to have potent anti-inflammatory and antimicrobial activities .
Transport and Distribution
Thiazole derivatives have been found to have potent anti-inflammatory and antimicrobial activities .
Subcellular Localization
Thiazole derivatives have been found to have potent anti-inflammatory and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of 2-methylbenzo[d]thiazole: This can be achieved by reacting o-aminothiophenol with acetic acid under reflux conditions.
Synthesis of 2-phenyl-2H-tetrazole-5-carboxylic acid: This involves the reaction of phenylhydrazine with sodium azide in the presence of carbon dioxide.
Coupling Reaction: The final step involves coupling the 2-methylbenzo[d]thiazole with 2-phenyl-2H-tetrazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Comparación Con Compuestos Similares
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
2-phenyl-2H-tetrazole derivatives: These compounds share the tetrazole core and are known for their antimicrobial and anticancer properties.
Uniqueness
N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the combination of both benzothiazole and tetrazole rings in its structure. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-17-13-9-11(7-8-14(13)24-10)18-16(23)15-19-21-22(20-15)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNDJWMVYCWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2415503.png)
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)



